(5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C14H9N3O4S |
|---|---|
Molecular Weight |
315.31 g/mol |
IUPAC Name |
(5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H9N3O4S/c15-14-16-13(18)12(22-14)7-8-5-6-11(21-8)9-3-1-2-4-10(9)17(19)20/h1-7H,(H2,15,16,18)/b12-7- |
InChI Key |
CZZAPCPWFCGOCC-GHXNOFRVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)NC(=N)S3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=N)S3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one typically involves the condensation of 2-nitrobenzaldehyde with 2-aminothiazolidin-4-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted thiazolidinone derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent , anticancer drug , and anti-inflammatory compound . Its structural components allow it to interact with various biological targets, making it suitable for drug development.
- Anticancer Activity : Studies have shown that thiazolidinone derivatives can inhibit the proliferation of cancer cells. The presence of the furan and nitrophenyl groups may enhance this activity by promoting interactions with cellular targets involved in tumor growth .
- Antimicrobial Properties : Research indicates that compounds similar to (5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one exhibit significant antimicrobial activity against various pathogens, suggesting its potential use in treating infections .
Enzyme Inhibition
The compound has been explored as a potential enzyme inhibitor , particularly targeting kinases and proteases involved in cancer progression and inflammation. By modulating these enzymes' activity, the compound could play a role in therapeutic interventions for diseases like cancer and chronic inflammatory conditions.
Synthesis of Novel Compounds
Due to its unique structure, this compound serves as a valuable building block in organic synthesis. Researchers utilize it to create more complex molecules with tailored properties for specific applications in pharmaceuticals and materials science .
Case Study 1: Anticancer Potential
In a study assessing the anticancer properties of various thiazolidinone derivatives, this compound demonstrated significant cytotoxicity against human glioblastoma U251 cells. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
Another study highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it could inhibit bacterial growth effectively, suggesting its potential as a new class of antibiotics .
Mechanism of Action
The mechanism of action of (5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets within cells. The compound is known to inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways and cell growth. For example, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, which are essential for DNA replication and cell division. Additionally, the compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell wall synthesis and protein function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structure differs from related thiazolidinones in three key regions:
- C2 Position: The 2-imino group replaces the more common 2-thioxo (e.g., rhodanine derivatives) or 2-oxo groups.
- C5 Benzylidene Group : The 2-nitrophenyl-furan substituent is distinct from simpler aryl groups (e.g., 4-chlorophenyl, 4-bromophenyl) or heterocyclic moieties (e.g., pyrazine) seen in other derivatives . The nitro group’s electron-withdrawing nature may increase electrophilicity, while the furan ring contributes to π-conjugation.
- N3 Position : Unlike derivatives with morpholinyl or piperazinyl groups at N3, the target compound retains a hydrogen atom here, reducing steric bulk .
Crystallographic and Computational Insights
- Crystal Packing : Derivatives like (5Z)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one form hydrogen-bonded dimers and π-π interactions, which stabilize the crystal lattice . The nitro group in the target compound may introduce additional dipole interactions or steric hindrance.
- Computational Studies : Molecular docking of rhodanine analogs reveals that electron-withdrawing substituents (e.g., nitro) enhance binding affinity to ATP-binding sites in kinases .
Biological Activity
Overview
The compound (5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered interest due to its diverse biological activities. This article synthesizes current research findings on its biological activity, including antibacterial, anticancer, and antioxidant properties.
Chemical Structure and Properties
- Molecular Formula : C17H10N4O4S2
- Molecular Weight : 398.4 g/mol
- IUPAC Name : (5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Antibacterial Activity
Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. For instance, studies have shown that various thiazolidinones can inhibit the biofilm formation of Pseudomonas aeruginosa and Staphylococcus aureus.
| Compound | MIC (µg/mL) | Biofilm Reduction (%) |
|---|---|---|
| Compound 1h | 125.4 | 61.34 |
| Compound 1m | 162.1 | 62.69 |
| Compound 1n | 157.9 | 56.74 |
These results suggest that modifications in the structure of thiazolidinones can enhance their antibacterial efficacy, particularly against biofilm-forming pathogens .
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been extensively studied. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 44 | HT-29 | 0.31 ± 0.022 |
| Compound 48a | MCF-7 | 0.16 ± 0.08 |
| Compound 48b | A2780 | 0.11 ± 0.01 |
These compounds not only exhibit direct cytotoxicity but also inhibit key signaling pathways such as c-Met and Ron tyrosine kinases, which are crucial for tumor growth and metastasis .
Antioxidant Activity
Thiazolidinones have also been evaluated for their antioxidant properties, which are vital in mitigating oxidative stress-related diseases. Some derivatives demonstrated significant inhibition of lipid peroxidation:
| Compound | EC50 (mM) |
|---|---|
| Compound 3i | 0.565 ± 0.051 |
| Compound 3r | 0.708 ± 0.074 |
The presence of specific substituents on the thiazolidinone scaffold appears to enhance antioxidant activity, making these compounds promising candidates for further development .
Case Studies
Recent studies have highlighted the effectiveness of thiazolidinone derivatives in clinical settings:
- Antibiofilm Studies : A study tested several thiazolidinones against biofilms formed by Staphylococcus aureus, revealing substantial reductions in biofilm mass and metabolic activity at sub-MIC concentrations.
- Cancer Cell Line Testing : In vitro studies on breast cancer cell lines demonstrated that certain thiazolidinone derivatives not only reduced cell viability but also induced apoptosis through mitochondrial pathways.
Q & A
Q. What are the key steps in synthesizing (5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one?
The synthesis typically involves multi-step organic reactions, including:
- Condensation reactions to form the thiazolidinone core.
- Knoevenagel-type reactions to introduce the furan-substituted benzylidene group .
- Optimization of reaction conditions (e.g., ethanol or DMF as solvents, 60–80°C temperatures, and acid/base catalysts) to enhance yield . Purification via recrystallization or column chromatography is critical to isolate the Z-isomer selectively .
Q. What analytical techniques validate the structure and purity of this compound?
- NMR spectroscopy (1H/13C) confirms regiochemistry and stereochemistry, particularly the (5Z) configuration .
- HPLC ensures >95% purity, with mobile phases like acetonitrile/water gradients .
- Mass spectrometry (ESI-MS) verifies molecular weight .
Q. What biological activities are associated with this compound?
Thiazolidinone derivatives exhibit:
- Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
- Anticancer potential through apoptosis induction, validated via MTT assays in cell lines (e.g., MCF-7) .
- Anti-inflammatory effects by COX-2 inhibition, assessed via ELISA .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and stereoselectivity?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require careful temperature control (e.g., 60–70°C) to avoid side products .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) improve regioselectivity in Knoevenagel steps .
- Continuous flow reactors enable precise control over reaction parameters, improving reproducibility .
Q. What strategies address stereochemical challenges in synthesizing the (5Z) isomer?
- Geometric control : Use of bulky substituents on the furan ring favors the Z-configuration by steric hindrance .
- Photochemical isomerization : UV irradiation (λ = 254 nm) can convert E/Z mixtures to the desired isomer, followed by HPLC separation .
- Computational modeling : DFT calculations predict thermodynamic stability of the Z-isomer, guiding solvent and catalyst selection .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Dose-response validation : Repeat experiments with a wider concentration range (e.g., 0.1–100 µM) to confirm activity trends .
- Target specificity studies : Use siRNA knockdown or competitive binding assays to confirm mechanism of action .
Q. What advanced techniques resolve complex spectral data (e.g., overlapping NMR signals)?
- 2D NMR (COSY, HSQC) assigns proton-carbon correlations in crowded regions .
- Dynamic HPLC-MS couples separation with real-time mass analysis to identify impurities .
- X-ray crystallography provides definitive structural confirmation, though it requires high-purity crystals .
Q. How do electronic effects of the 2-nitrophenyl group influence reactivity and bioactivity?
- Electron-withdrawing effects : The nitro group stabilizes the benzylidene moiety, enhancing electrophilicity in Michael addition reactions .
- Bioactivity modulation : Nitro groups improve membrane permeability but may increase toxicity; structure-activity relationship (SAR) studies can balance efficacy and safety .
Q. Methodological Notes
- Stereochemical purity : Monitor via circular dichroism (CD) or chiral HPLC if enantiomers are present .
- Biological assay design : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines .
- Data reproducibility : Use triplicate measurements and statistical analysis (e.g., ANOVA) to confirm significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
